molecular formula C9H14ClN2O6PS B12678971 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate CAS No. 85422-96-4

2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate

Cat. No.: B12678971
CAS No.: 85422-96-4
M. Wt: 344.71 g/mol
InChI Key: AWXDPELYNAZMCA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate is a chemical compound with the molecular formula C9H14ClN2O6PS and a molecular weight of 344.71 g/mol. It is characterized by the presence of a chlorinated benzyl group, a hydroxy group, a methoxy group, and an isothiouronium group, all attached to a phosphate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate typically involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzyl chloride with thiourea in the presence of a suitable base, followed by phosphorylation with phosphoric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The isothiouronium group can be reduced to form thiourea derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.

Scientific Research Applications

2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The isothiouronium group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated benzyl group may also contribute to its biological activity by interacting with cellular membranes and disrupting their function.

Comparison with Similar Compounds

2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate can be compared with other similar compounds, such as:

    2-(3-Chloro-4-hydroxybenzyl)isothiouronium dihydrogen phosphate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(3-Chloro-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    2-(4-Hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the chlorine atom, which may alter its chemical stability and reactivity.

These comparisons highlight the unique features of this compound, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

85422-96-4

Molecular Formula

C9H14ClN2O6PS

Molecular Weight

344.71 g/mol

IUPAC Name

[amino-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylsulfanyl]methylidene]azanium;dihydrogen phosphate

InChI

InChI=1S/C9H11ClN2O2S.H3O4P/c1-14-7-3-5(4-15-9(11)12)2-6(10)8(7)13;1-5(2,3)4/h2-3,13H,4H2,1H3,(H3,11,12);(H3,1,2,3,4)

InChI Key

AWXDPELYNAZMCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CSC(=[NH2+])N)Cl)O.OP(=O)(O)[O-]

Origin of Product

United States

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